molecular formula C17H35BrN2 B14076560 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide CAS No. 61546-10-9

1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide

Cat. No.: B14076560
CAS No.: 61546-10-9
M. Wt: 347.4 g/mol
InChI Key: CFBOYJMSITUWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is a type of ionic liquid with the molecular formula C17H33BrN2 and a molecular weight of 345.36 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by a long dodecyl chain attached to the imidazolium ring, which imparts hydrophobic properties, while the bromide ion provides ionic conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-dodecyl bromide with 2,3-dimethylimidazole under reflux conditions in an organic solvent such as acetonitrile . The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through recrystallization or column chromatography to remove any impurities .

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can disrupt microbial cell membranes, leading to antimicrobial activity . In chemical reactions, the ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is unique due to its specific combination of a long dodecyl chain and the imidazolium ring, which imparts both hydrophobic and ionic properties. This makes it particularly effective in applications requiring both solubility in organic solvents and ionic conductivity .

Properties

CAS No.

61546-10-9

Molecular Formula

C17H35BrN2

Molecular Weight

347.4 g/mol

IUPAC Name

1-dodecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C17H34N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-15-18(3)17(19)2;/h15-17H,4-14H2,1-3H3;1H

InChI Key

CFBOYJMSITUWSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.